molecular formula C19H16F2N4O2 B6920788 1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide

1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide

Cat. No.: B6920788
M. Wt: 370.4 g/mol
InChI Key: XZGYPFDCGAJPJJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide is a complex organic compound characterized by the presence of fluorine atoms and a triazole ring

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-12-3-6-14(7-4-12)25-11-17(23-24-25)19(26)22-16-2-1-9-27-18-10-13(21)5-8-15(16)18/h3-8,10-11,16H,1-2,9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYPFDCGAJPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)F)OC1)NC(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 4-fluorophenyl and 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin moieties. These intermediates are then coupled using triazole-forming reactions, often involving azide-alkyne cycloaddition under copper-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide
  • 1-(4-bromophenyl)-N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

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